molecular formula C21H18N2OS B4704399 2-(ethylthio)-4-(2-methoxyphenyl)-6-phenylnicotinonitrile

2-(ethylthio)-4-(2-methoxyphenyl)-6-phenylnicotinonitrile

Cat. No. B4704399
M. Wt: 346.4 g/mol
InChI Key: XPBWAELCEYSERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-4-(2-methoxyphenyl)-6-phenylnicotinonitrile is a chemical compound with a molecular formula of C24H20N2O2S. It is also known as TAK-632 and has been the subject of scientific research due to its potential applications in cancer treatment.

Mechanism of Action

The exact mechanism of action of 2-(ethylthio)-4-(2-methoxyphenyl)-6-phenylnicotinonitrile is not fully understood. However, it has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including MEK and ERK. These proteins are part of the MAPK signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, this compound may prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant harm to normal cells. However, it has been found to induce oxidative stress and DNA damage in cancer cells. Additionally, it has been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(ethylthio)-4-(2-methoxyphenyl)-6-phenylnicotinonitrile in lab experiments is its specificity for cancer cells. This makes it a potentially useful tool for studying cancer cell biology and developing new cancer therapies. However, one limitation is that it may not be effective against all types of cancer, and more research is needed to determine its full therapeutic potential.

Future Directions

There are several future directions for research on 2-(ethylthio)-4-(2-methoxyphenyl)-6-phenylnicotinonitrile. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy. Finally, research on the potential side effects and long-term effects of this compound is necessary to ensure its safety for clinical use.

Scientific Research Applications

2-(ethylthio)-4-(2-methoxyphenyl)-6-phenylnicotinonitrile has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, lung cancer, and breast cancer. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may be a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2-ethylsulfanyl-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-3-25-21-18(14-22)17(16-11-7-8-12-20(16)24-2)13-19(23-21)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBWAELCEYSERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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